
N-(4-Bromo-5-fluoro-2-metilfenil)acetamida
Descripción general
Descripción
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide (BFMPA) is a small organic molecule that has been extensively studied in recent years due to its various applications in scientific research. It is a derivative of acetamide, a carboxylic acid found in many organic compounds, and has a unique bromo-fluoro-methylphenyl group. BFMPA has been used in numerous laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
N-(4-Bromo-5-fluoro-2-metilfenil)acetamida: puede exhibir propiedades antimicrobianas debido a la presencia de átomos de bromo y flúor, los cuales son conocidos por sus efectos biocidas. Se ha informado que compuestos con estructuras similares poseen efectos antimicrobianos . Esto sugiere un posible uso en el desarrollo de nuevos antibióticos o desinfectantes.
Síntesis orgánica
El compuesto podría servir como un intermedio en la síntesis orgánica. El átomo de bromo, en particular, lo convierte en un buen candidato para la posterior funcionalización a través de diversas reacciones orgánicas, como la acoplamiento de Suzuki, la cual se utiliza para sintetizar estructuras biarílicas .
Aplicaciones de OLED
Debido a la similitud estructural con otros compuestos aromáticos utilizados en la tecnología OLED, This compound podría potencialmente utilizarse como precursor para sintetizar tintes de fluorescencia retardada activada térmicamente (TADF) . Estos tintes son cruciales para mejorar la eficiencia y la vida útil de los dispositivos OLED.
Aplicaciones antiinflamatorias y antitumorales
Los análogos estructurales del compuesto han encontrado uso en la síntesis de ingredientes farmacéuticos activos (API) para medicamentos antitumorales y antiinflamatorios . Esto indica que This compound podría explorarse para actividades farmacológicas similares.
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEWAUIVDCPPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630226 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-80-5 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


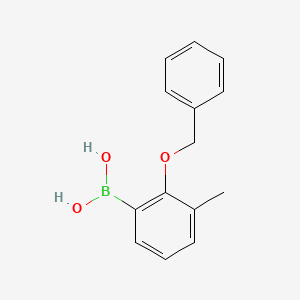

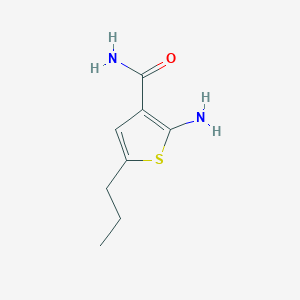
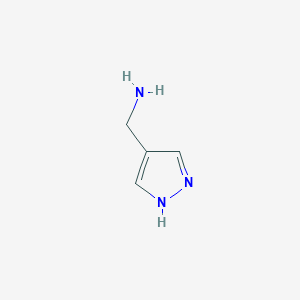


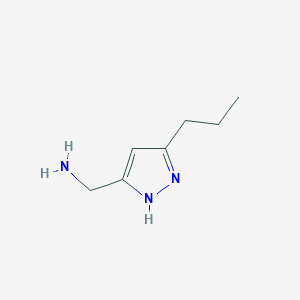
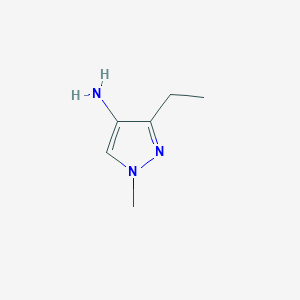

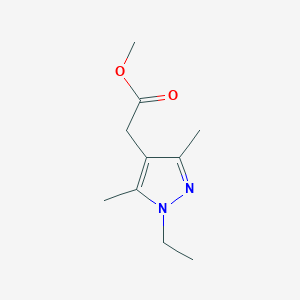
![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
